Rock-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rock-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and typically found in patent literature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Rock-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .
Scientific Research Applications
Rock-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Rho/ROCK signaling pathway.
Biology: Investigated for its role in cell migration, cytoskeleton modulation, and cell proliferation.
Medicine: Explored for potential therapeutic applications in glaucoma, retinal diseases, and cardiovascular conditions.
Industry: Utilized in the development of new pharmacological agents targeting ROCK2
Mechanism of Action
Rock-IN-6 exerts its effects by inhibiting the activity of ROCK2, a serine/threonine kinase involved in various cellular processes. The inhibition of ROCK2 leads to the modulation of the actin cytoskeleton, smooth muscle contraction, and cell migration. This compound disrupts the translocation of ROCK2 to the plasma membrane, preventing ATP-dependent phosphorylation and blocking RhoA binding to ROCK .
Comparison with Similar Compounds
Similar Compounds
ROCK-IN-9: Another ROCK inhibitor with cytotoxicity in HepG2 cells and favorable pharmacokinetic properties.
Akt/ROCK-IN-1: A dual inhibitor targeting Akt and ROCK, with antitumor efficacy against neuroblastoma.
SR-3677: A specific inhibitor of ROCK2 with an IC50 of 3 nM.
Uniqueness
Rock-IN-6 is unique due to its high selectivity and potency for ROCK2, making it a valuable tool for research into diseases involving the Rho/ROCK signaling pathway.
Properties
Molecular Formula |
C19H19N5O8S |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
[1-[4-[3-amino-1-oxo-1-(thieno[2,3-c]pyridin-2-ylamino)propan-2-yl]phenoxy]-3-nitrooxypropan-2-yl] nitrate |
InChI |
InChI=1S/C19H19N5O8S/c20-8-16(19(25)22-18-7-13-5-6-21-9-17(13)33-18)12-1-3-14(4-2-12)30-10-15(32-24(28)29)11-31-23(26)27/h1-7,9,15-16H,8,10-11,20H2,(H,22,25) |
InChI Key |
NUVWKPPJBXLJST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)NC2=CC3=C(S2)C=NC=C3)OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.